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Introduction: The Imperative of Early ADMET
Profiling
In modern drug discovery, the paradigm has shifted from a primary focus on compound

potency to a multi-parameter optimization approach where a molecule's pharmacokinetic and

safety profiles are considered paramount from the earliest stages.[1] The high attrition rate of

drug candidates during late-stage development is frequently attributed to unfavorable

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[2]

Addressing these potential liabilities post-discovery is both resource-intensive and often futile.

Consequently, the "fail early, fail cheap" philosophy has become a cornerstone of efficient

pharmaceutical research.[1]

In silico ADMET modeling provides a rapid, cost-effective, and high-throughput method to

evaluate these critical properties before a compound is even synthesized.[3][4] By leveraging

sophisticated machine learning algorithms and quantitative structure-activity relationship

(QSAR) models trained on vast datasets of experimental results, these computational tools can

provide reliable estimations of a molecule's behavior in the human body.[5][6][7]

This technical guide presents a comprehensive, predicted ADMET profile for the novel small

molecule, 1-(Isoxazol-5-yl)-N-methylmethanamine. By synthesizing data from multiple

validated computational platforms, we aim to provide researchers with a detailed, data-driven

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 17 Tech Support

https://www.benchchem.com/product/b1592732?utm_src=pdf-interest
https://www.drugpatentwatch.com/blog/advancements-in-in-silico-admet-modeling-a-20-year-journey-of-machine-learning-in-drug-discovery-at-bayer-pharma/
http://www.audreyli.com/panli/chemistry/reference/review/admet.pdf
https://www.drugpatentwatch.com/blog/advancements-in-in-silico-admet-modeling-a-20-year-journey-of-machine-learning-in-drug-discovery-at-bayer-pharma/
https://experiments.springernature.com/articles/10.1007/978-1-0716-1960-5_4
https://www.cambridge.org/core/journals/quarterly-reviews-of-biophysics/article/in-silico-admet-modelling-for-rational-drug-design/967D13A3BF04B9B46B692472CF800A74
https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01083
https://pmc.ncbi.nlm.nih.gov/articles/PMC11674477/
https://academic.oup.com/bib/article/26/5/bbaf533/8276062
https://www.benchchem.com/product/b1592732?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


assessment of this compound's potential as a drug candidate, highlighting its likely

pharmacokinetic behavior and potential toxicological liabilities.

Compound Identification and Predicted
Physicochemical Properties
Accurate prediction begins with unambiguous identification of the molecule. The fundamental

physicochemical characteristics of a compound govern its ADMET profile, influencing

everything from solubility and membrane permeability to metabolic stability and off-target

interactions.

Compound: 1-(Isoxazol-5-yl)-N-methylmethanamine

CAS Number: 401647-20-9[8]

Molecular Formula: C₅H₈N₂O[8]

Canonical SMILES: CNCC1=CC=NO1

The following physicochemical properties were predicted using the SwissADME web server, a

tool recognized for its robust and freely accessible predictive models.[9]
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Property Predicted Value
Significance in Drug
Discovery

Molecular Weight (MW) 112.13 g/mol

Low molecular weight is

favorable for absorption and

distribution.

Log P (iLOGP) -0.67

Indicates high hydrophilicity,

which can impact membrane

permeability but favors

solubility.

Water Solubility (ESOL) Log S = 0.58
Predicted to be highly soluble

in water.

Polar Surface Area (TPSA) 49.65 Å²

A moderate TPSA suggests

good potential for oral

bioavailability and cell

permeation.

H-Bond Acceptors 3
Contributes to solubility and

target binding.

H-Bond Donors 1
Contributes to solubility and

target binding.

Rotatable Bonds 2

Low number indicates good

conformational rigidity, which

can be favorable for binding

affinity.

In Silico Predictive Methodology
The predictions within this guide are derived from a suite of well-established, freely accessible

web-based platforms. The causality behind selecting multiple tools is to create a consensus or

a more comprehensive picture, as different platforms may use different algorithms (e.g., graph-

based signatures, support vector machines) and training datasets.[6][10]

Selected Computational Platforms
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SwissADME: Utilized for its user-friendly interface and robust models for predicting

physicochemical properties, pharmacokinetics, and drug-likeness parameters.[9][11]

pkCSM: A powerful platform that uses graph-based signatures to predict a wide array of

ADMET properties, including metabolism and toxicity endpoints.[12][13]

ProTox-II: A specialized server for predicting various toxicity endpoints, including organ

toxicity and LD50 values, providing a deeper dive into the molecule's potential safety profile.

[14]

Way2Drug Ames Mutagenicity Predictor: A specialized tool that predicts mutagenicity across

a comprehensive panel of bacterial strains, offering more granular detail than binary

predictors.[15][16]

Step-by-Step Predictive Workflow Protocol
The following protocol outlines the self-validating system used to generate the data in this

guide.

Input Generation: The canonical SMILES string for 1-(Isoxazol-5-yl)-N-
methylmethanamine (CNCC1=CC=NO1) was obtained. This serves as the universal input

for all platforms.

SwissADME Analysis:

Navigate to the SwissADME web server (--INVALID-LINK--]">http://www.swissadme.ch).

[9]

Paste the SMILES string into the input box.

Click the "Run" button to initiate the calculations.[11]

Data for physicochemical properties, water solubility, pharmacokinetics (GI absorption,

BBB permeation), and drug-likeness were collected from the results page.

pkCSM Analysis:

Navigate to the pkCSM web server (17--INVALID-LINK--]
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Paste the SMILES string into the "SMILES" input field.

Select the "All" predictions option to run a comprehensive evaluation.

Click "Submit".

Data for Absorption (Caco-2 permeability), Distribution (VDss, Fraction Unbound),

Metabolism (CYP inhibition/substrate), Excretion (Total Clearance), and Toxicity (AMES

Toxicity, hERG I inhibition, Oral Rat Acute Toxicity LD50) were compiled from the results

table.

ProTox-II Analysis:

Navigate to the ProTox-II web server (--INVALID-LINK--).

Input the SMILES string using the provided molecular drawing tool or by pasting the string.

Initiate the toxicity prediction.

Data for predicted LD50, toxicity class, and organ toxicity (hepatotoxicity) were recorded.

Data Consolidation: All quantitative data from the platforms were aggregated into the tables

presented in the following sections for clear comparison and analysis.

ADMET Prediction Workflow Diagram
The following diagram illustrates the logical flow of the in silico analysis performed.
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Step 1: Input

Step 2: In Silico Prediction

Step 3: Data Analysis & Synthesis

Canonical SMILES
(CNCC1=CC=NO1)

SwissADME pkCSM ProTox-II

Absorption DistributionDrug-Likeness Metabolism Excretion Toxicity

Click to download full resolution via product page

Caption: Workflow for in silico ADMET prediction.

Predicted Pharmacokinetic Profile (ADME)
Absorption
Effective oral absorption is a prerequisite for most non-intravenously administered drugs. Key

predictors include intestinal absorption, permeability across the intestinal cell layer (Caco-2),

and interaction with efflux pumps like P-glycoprotein (P-gp).
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Parameter Platform Predicted Value Interpretation

Human Intestinal

Absorption
SwissADME High

The molecule is likely

to be well-absorbed

from the human

gastrointestinal tract.

Caco-2 Permeability

(logPapp)
pkCSM 0.49 cm/s

A value below 0.90

suggests low Caco-2

permeability.[18] This

may contradict the

HIA prediction and

warrants experimental

investigation.

P-glycoprotein

Substrate
SwissADME No

The compound is not

predicted to be

actively pumped out of

cells by P-gp, which is

a favorable

characteristic.

Insight: There is a discrepancy between the high-level "High" intestinal absorption prediction

and the low quantitative Caco-2 permeability value. This may suggest that absorption could be

mediated by paracellular transport or other mechanisms not fully captured by the Caco-2

model, a possibility for a small, hydrophilic molecule.

Distribution
Once absorbed, a drug's distribution determines its concentration at the site of action versus

other tissues. Key parameters include the volume of distribution (VDss) and the ability to cross

the blood-brain barrier (BBB).
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Parameter Platform Predicted Value Interpretation

VDss (Steady State

Volume of

Distribution)

pkCSM -0.635 log L/kg

A low VDss value

suggests the

compound will be

primarily confined to

the bloodstream

rather than distributing

extensively into

tissues.[18]

Fraction Unbound

(Human)
pkCSM 0.824

A high fraction

unbound (>0.8)

indicates that most of

the drug will be free in

plasma and available

to interact with its

target.

Blood-Brain Barrier

(BBB) Permeability
SwissADME No

The compound is not

predicted to cross the

BBB.

CNS Permeability pkCSM -2.766 logPS

A value <-3 indicates

low permeability into

the Central Nervous

System.

Insight: The predicted distribution profile is consistent with a hydrophilic molecule. It is expected

to remain in the circulatory system and is unlikely to penetrate the CNS, making it a suitable

candidate for peripheral targets but unsuitable for neurological diseases.[19][20]

Metabolism
Metabolism, primarily by the Cytochrome P450 (CYP) enzyme system, is the body's primary

mechanism for clearing foreign compounds. Inhibition of these enzymes is a major cause of

drug-drug interactions.[21][22]
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Parameter Platform Prediction Interpretation

CYP1A2 Inhibitor SwissADME No
Unlikely to inhibit the

CYP1A2 enzyme.

CYP2C19 Inhibitor SwissADME No
Unlikely to inhibit the

CYP2C19 enzyme.

CYP2C9 Inhibitor SwissADME No
Unlikely to inhibit the

CYP2C9 enzyme.

CYP2D6 Inhibitor SwissADME No
Unlikely to inhibit the

CYP2D6 enzyme.

CYP3A4 Inhibitor SwissADME No

Unlikely to inhibit the

CYP3A4 enzyme, the

most common

metabolizing enzyme.

Insight: The compound is predicted to be a "clean" molecule with respect to CYP inhibition.

This is a highly desirable property, as it significantly reduces the risk of metabolic drug-drug

interactions, a major safety concern in clinical development.[23][24]

Excretion
Excretion is the final removal of the drug and its metabolites from the body. Total clearance is a

composite measure of all elimination processes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 17 Tech Support

https://pubs.acs.org/doi/abs/10.1021/jm060333s
https://pmc.ncbi.nlm.nih.gov/articles/PMC9369352/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Platform Predicted Value Interpretation

Total Clearance pkCSM 0.931 log(ml/min/kg)

This value represents

a combination of

hepatic and renal

clearance

mechanisms.

Renal OCT2

Substrate
pkCSM No

The compound is not

predicted to be a

substrate for the

Organic Cation

Transporter 2, a key

transporter in renal

excretion.

Predicted Toxicological Profile (Toxicity)
Early identification of potential toxicity is critical to prevent late-stage failures. In silico models

can flag liabilities related to acute toxicity, genotoxicity, and cardiotoxicity.[7][25]
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Parameter Platform Prediction/Value Interpretation

AMES Mutagenicity pkCSM No

Predicted to be non-

mutagenic in the

Ames test, suggesting

a low risk of

carcinogenicity.[26]

hERG I Inhibitor pkCSM No

Predicted not to be an

inhibitor of the hERG

potassium channel,

indicating a low risk of

drug-induced QT

prolongation.[27][28]

Oral Rat Acute

Toxicity (LD50)
pkCSM 2.639 mol/kg

LD50 (rat, oral) ProTox-II 700 mg/kg

This value places the

compound in Toxicity

Class IV.

GHS Toxicity Class ProTox-II Class IV

"Harmful if swallowed"

(300 < LD50 ≤ 2000

mg/kg).[14] Indicates

moderate acute

toxicity.

Hepatotoxicity ProTox-II No
Predicted to be non-

toxic to the liver.

Insight: The overall predicted toxicity profile is favorable. The lack of predicted AMES

mutagenicity and hERG inhibition removes two of the most significant hurdles in early drug

safety assessment.[15][29] The moderate acute toxicity (Class IV) is acceptable for many

therapeutic indications.

Drug-Likeness and Medicinal Chemistry
Assessment
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"Drug-likeness" is a qualitative concept used to assess whether a compound contains

functional groups and has physicochemical properties consistent with known drugs.

Parameter Platform Status Details

Lipinski's Rule of Five SwissADME Yes; 0 violations

MW < 500, LogP < 5,

H-donors < 5, H-

acceptors < 10. The

compound

comfortably meets all

criteria.

Ghose Filter SwissADME No; 1 violation

LogP is outside the

required range of -0.4

to +5.6.

Veber Filter SwissADME Yes; 0 violations
Rotatable bonds ≤ 10

and TPSA ≤ 140 Å².

Bioavailability Score SwissADME 0.55

An empirical score

based on multiple

physicochemical

properties suggesting

good bioavailability

potential.

PAINS Alert SwissADME 0 alerts

No Pan-Assay

Interference

Compounds (PAINS)

substructures were

detected.

Drug-Likeness Logic Diagram
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Physicochemical Properties

Drug-Likeness Rules

Verdict

MW = 112.13

Lipinski

LogP = -0.67

Ghose

H-Donors = 1 H-Acceptors = 3 TPSA = 49.65

Veber

Rot. Bonds = 2

PASSFAIL

Click to download full resolution via product page

Caption: Relationship between properties and drug-likeness rules.

Insight: The molecule shows excellent drug-like characteristics, passing the Lipinski and Veber

rules. The single violation of the Ghose filter is due to its high hydrophilicity (low LogP), which is

not necessarily a negative trait, especially if high solubility is required for the therapeutic

application. The absence of PAINS alerts increases confidence that any observed biological

activity would be specific and not an experimental artifact.

Synthesis and Interpretation
This comprehensive in silico analysis of 1-(Isoxazol-5-yl)-N-methylmethanamine portrays a

compound with a promising, albeit not perfect, drug-like profile.

Potential Strengths:

Favorable Safety Profile: The compound is predicted to be non-mutagenic, non-cardiotoxic

(no hERG inhibition), and non-hepatotoxic. This is a significant advantage, as these are

common reasons for compound attrition.
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Low Risk of Drug-Drug Interactions: The lack of predicted inhibition across five major

CYP450 isoforms suggests a low propensity for metabolic DDIs.

Good Drug-Likeness: The compound adheres to key drug-likeness rules and has a favorable

bioavailability score. Its low molecular weight and simple structure are attractive from a

medicinal chemistry perspective.

Peripheral Restriction: The predicted inability to cross the blood-brain barrier makes it an

excellent candidate for therapies targeting peripheral systems, avoiding potential CNS side

effects.

Potential Weaknesses and Areas for Experimental Validation:

Ambiguous Absorption: The conflicting predictions for high intestinal absorption

(SwissADME) and low Caco-2 permeability (pkCSM) represent the most significant flag.

Experimental validation using Caco-2 or PAMPA assays is essential to clarify the primary

absorption mechanism and confirm oral bioavailability.

High Hydrophilicity: While beneficial for solubility, the very low LogP (-0.67) might limit

passive diffusion across cell membranes. The balance between solubility and permeability

must be carefully considered in the context of the intended biological target.

Tissue Distribution: The low predicted volume of distribution suggests the compound will

largely remain in the plasma. This is advantageous for targeting blood-borne pathogens or

plasma proteins but would be a limitation for intracellular targets or those located deep within

tissues.

Conclusion: Based on this predictive analysis, 1-(Isoxazol-5-yl)-N-methylmethanamine
exhibits many characteristics of a viable drug candidate, particularly concerning its safety

profile and low risk of metabolic interactions. The primary uncertainty lies in its oral absorption

pathway. This computational assessment provides a strong rationale for its synthesis and

subsequent in vitro experimental validation, prioritizing the confirmation of its membrane

permeability and absorption characteristics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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